(S)-2-Amino-3-(trifluoromethoxy)propanoic acid
Overview
Description
(S)-2-Amino-3-(trifluoromethoxy)propanoic acid is a compound that features a trifluoromethoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into the desired molecular framework . The reaction conditions often involve the use of photoredox catalysts and visible light irradiation to achieve the desired product .
Industrial Production Methods: Industrial production methods for (S)-2-Amino-3-(trifluoromethoxy)propanoic acid are still under development, with ongoing research focused on optimizing the synthesis process to make it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-(trifluoromethoxy)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethoxy group can significantly influence the reactivity of the compound, making it a valuable intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield trifluoromethoxy-substituted carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(S)-2-Amino-3-(trifluoromethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group can enhance the stability and reactivity of the resulting compounds .
Biology: In biological research, this compound is studied for its potential effects on biological systems. Its structural similarity to natural amino acids makes it a useful tool for probing biochemical pathways .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. The trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making them more effective and stable .
Industry: In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .
Comparison with Similar Compounds
- (S)-2-Amino-3-(trifluoromethyl)propanoic acid
- (S)-2-Amino-3-(difluoromethoxy)propanoic acid
- (S)-2-Amino-3-(fluoromethoxy)propanoic acid
Comparison: (S)-2-Amino-3-(trifluoromethoxy)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(trifluoromethoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDJXHSDJCFWPX-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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